molecular formula C3H7NO2 B1602430 DL-Alanine-2,3-13C2 CAS No. 70753-82-1

DL-Alanine-2,3-13C2

Cat. No.: B1602430
CAS No.: 70753-82-1
M. Wt: 91.079 g/mol
InChI Key: QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Alanine-2,3-13C2: is a stable isotope-labeled compound used in various scientific research fields. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The incorporation of carbon-13 isotopes into the alanine molecule allows for the tracking of metabolic pathways and the identification of metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine-2,3-13C2 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of carbon-13 isotopes into the alanine molecule using labeled precursors. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of various research applications.

Chemical Reactions Analysis

Types of Reactions: DL-Alanine-2,3-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the behavior of the compound under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction, but they generally involve specific temperature, pressure, and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield amino alcohols. Substitution reactions can result in the formation of various substituted alanine derivatives .

Scientific Research Applications

DL-Alanine-2,3-13C2 has a wide range of scientific research applications, including:

Chemistry:

  • Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.

Biology:

  • Employed in studies of protein synthesis and degradation to understand the role of alanine in cellular processes.

Medicine:

  • Utilized in the diagnosis and study of metabolic disorders, such as diabetes and liver diseases, by tracking the metabolic fate of alanine.

Industry:

  • Applied in the development of new pharmaceuticals and therapeutic agents by studying the behavior of alanine derivatives under different conditions .

Mechanism of Action

The mechanism of action of DL-Alanine-2,3-13C2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within the body. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and energy production .

Comparison with Similar Compounds

  • DL-Alanine-2-13C
  • DL-Alanine-3-13C
  • DL-Alanine-1-13C
  • DL-Alanine-13C3
  • L-Alanine-2,3-13C2

Comparison: DL-Alanine-2,3-13C2 is unique due to the incorporation of two carbon-13 isotopes at specific positions within the alanine molecule. This dual labeling provides more detailed information about the metabolic pathways and transformations compared to single-labeled compounds. The presence of two labeled carbon atoms allows for more precise tracking and analysis of the compound’s behavior in various biological and chemical processes .

Properties

IUPAC Name

2-amino(2,3-13C2)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583849
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-82-1
Record name (2,3-~13~C_2_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Alanine-2,3-13C2
Reactant of Route 2
DL-Alanine-2,3-13C2
Reactant of Route 3
DL-Alanine-2,3-13C2
Reactant of Route 4
DL-Alanine-2,3-13C2
Reactant of Route 5
DL-Alanine-2,3-13C2
Reactant of Route 6
DL-Alanine-2,3-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.